(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid
Description
Historical Development of Protected Amino Acids in Peptide Chemistry
The development of protected amino acids in peptide chemistry traces its origins to the groundbreaking work conducted in the early twentieth century, when chemists first recognized the necessity of controlling reactivity during peptide bond formation. The field experienced a revolutionary transformation in the 1930s with the introduction of the benzyloxycarbonyl protecting group by Leonidas Zervas, working under the guidance of Max Bergmann. This innovation marked the beginning of controlled peptide chemical synthesis, providing the first successful method for systematic peptide construction that dominated worldwide procedures for twenty years until the 1950s.
The benzyloxycarbonyl system developed by Zervas and Bergmann addressed fundamental challenges in peptide synthesis by suppressing the nucleophilic and basic properties of amino groups through carbamate formation. This approach enabled chemists to prevent unwanted side reactions, including polymerization and self-coupling, which had previously rendered controlled peptide synthesis virtually impossible. The methodology was hailed as a "revolution" and essentially established the distinct field of synthetic peptide chemistry, remaining unsurpassed in utility until the development of mixed anhydride and active ester methodologies in the early 1950s.
The evolution of protected amino acid chemistry continued with the recognition that complex peptide synthesis required multiple, orthogonal protecting group strategies. This understanding led to the development of compounds like (S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid, which incorporates dual benzyloxycarbonyl protection to manage the unique challenges posed by ornithine's two amino functionalities. The compound represents a sophisticated approach to protecting group design, where both the alpha-amino and side-chain amino groups require independent yet compatible protection strategies.
Nomenclature and Chemical Identifiers
This compound possesses a complex nomenclature system reflecting its structural sophistication and multiple functional groups. The systematic International Union of Pure and Applied Chemistry name describes the compound as (2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid, emphasizing the stereochemical configuration at the alpha-carbon and the precise positioning of the protective benzyloxycarbonyl groups. This nomenclature follows the established conventions for amino acid derivatives while accommodating the dual protecting group modifications.
The compound's molecular formula, C₂₁H₂₄N₂O₆, reflects the substantial molecular complexity introduced by the dual benzyloxycarbonyl protecting groups. The molecular weight of 400.42 grams per mole demonstrates the significant mass contribution of the protecting groups relative to the ornithine backbone structure. Alternative nomenclature systems refer to this compound as N2,N5-Dibenzyloxycarbonyl-L-ornithine, emphasizing the protection of both the alpha (N2) and delta (N5) amino positions.
The compound's chemical identifiers include specific stereochemical descriptors that distinguish it from other isomers and related compounds. The (S)-configuration designation refers to the absolute stereochemistry at the alpha-carbon, corresponding to the L-configuration in amino acid nomenclature. This stereochemical specification is crucial for biological activity and synthetic applications, as the natural amino acids incorporated into proteins exclusively adopt the L-configuration.
| Identifier Type | Value |
|---|---|
| Molecular Formula | C₂₁H₂₄N₂O₆ |
| Molecular Weight | 400.42 g/mol |
| Stereochemistry | (S) at alpha-carbon |
| Alternative Name | N2,N5-Dibenzyloxycarbonyl-L-ornithine |
Significance in Orthogonal Protection Strategies
This compound occupies a pivotal position in orthogonal protection strategies, representing an advanced approach to managing multiple reactive functionalities within a single molecular framework. Orthogonal protection systems are characterized by the ability to selectively remove protecting groups under different chemical conditions without affecting other protective moieties present in the molecule. The dual benzyloxycarbonyl protection employed in this compound exemplifies this principle by providing identical protecting groups that can be removed simultaneously through catalytic hydrogenation while remaining stable to the acidic and basic conditions commonly employed for other protecting group removals.
The orthogonal nature of benzyloxycarbonyl protecting groups stems from their unique deprotection mechanism, which relies on reductive cleavage rather than acid or base-mediated hydrolysis. This characteristic makes benzyloxycarbonyl groups compatible with acid-labile protecting groups such as tert-butoxycarbonyl and base-labile groups such as 9-fluorenylmethoxycarbonyl, enabling sophisticated protection schemes for complex synthetic targets. The ability to employ dual benzyloxycarbonyl protection in this compound allows for simultaneous protection and deprotection of both amino functionalities, simplifying synthetic protocols while maintaining selectivity.
The compound's role in orthogonal protection strategies extends beyond simple amino group protection to encompass broader synthetic planning considerations. The benzyloxycarbonyl groups provide not only protection but also favorable physical properties, including enhanced crystallinity and improved handling characteristics compared to unprotected amino acids. These practical advantages contribute to the compound's utility in multi-step synthetic sequences where intermediate isolation and purification are necessary. Furthermore, the benzyloxycarbonyl protecting groups prevent racemization of the protected amino acid, maintaining stereochemical integrity throughout synthetic manipulations.
Modern peptide synthesis has evolved to incorporate increasingly sophisticated orthogonal protection strategies, and this compound serves as a model compound for understanding these advanced approaches. The compound demonstrates how classical protecting group chemistry can be adapted to address contemporary synthetic challenges, particularly in the synthesis of complex peptides and proteins containing ornithine residues. Its continued relevance in modern synthetic methodology reflects the enduring importance of well-designed protecting group strategies in organic synthesis.
Taxonomic Classification within Protected Ornithine Derivatives
This compound belongs to a well-defined taxonomic classification within the broader family of protected ornithine derivatives, representing the most extensively protected member of this class. Ornithine derivatives are classified as non-proteinogenic amino acid derivatives resulting from chemical modification of the parent ornithine structure at various functional groups. The taxonomic hierarchy places this compound within the subcategory of N-protected ornithine derivatives, specifically those bearing carbamate-type protecting groups.
The compound occupies a unique position within the protected ornithine family as the only commonly encountered derivative bearing dual benzyloxycarbonyl protection. This distinguishes it from mono-protected analogs such as N-alpha-Benzyloxycarbonyl-L-ornithine, which bears protection only at the alpha-amino position. The systematic progression from unprotected ornithine through mono-protected to bis-protected derivatives reflects increasing levels of synthetic sophistication and expanded applications in peptide chemistry.
Within the carbamate-protected ornithine subfamily, this compound represents one of several possible protection patterns. Alternative protection strategies include mixed carbamate systems, where different protecting groups are employed at the alpha and delta positions, and uniform protection with alternative carbamate groups such as tert-butoxycarbonyl or 9-fluorenylmethoxycarbonyl. The choice of dual benzyloxycarbonyl protection reflects specific synthetic requirements and compatibility considerations with other components of the synthetic strategy.
The compound's classification also encompasses its relationship to other doubly-protected amino acid derivatives. While ornithine presents unique challenges due to its two amino functionalities, similar protection strategies are employed for other diamino acids such as lysine and 2,4-diaminobutyric acid. This broader classification context highlights the general principles underlying multi-functional amino acid protection and the specific solutions developed for each structural variant.
| Classification Level | Category |
|---|---|
| Primary Class | Protected Amino Acid Derivatives |
| Secondary Class | Ornithine Derivatives |
| Tertiary Class | N-Protected Ornithine Derivatives |
| Quaternary Class | Carbamate-Protected Ornithine |
| Specific Type | Bis-benzyloxycarbonyl Protected |
Properties
IUPAC Name |
(2S)-2,5-bis(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O6/c24-19(25)18(23-21(27)29-15-17-10-5-2-6-11-17)12-7-13-22-20(26)28-14-16-8-3-1-4-9-16/h1-6,8-11,18H,7,12-15H2,(H,22,26)(H,23,27)(H,24,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBENHRFIEOLOJJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2274-58-0 | |
| Record name | N2,N5-Bis[(phenylmethoxy)carbonyl]-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2274-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2,N5-dibenzyloxycarbonyl-L-ornithine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.173 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid (CAS No. 2274-58-0) is a compound of interest in the field of medicinal chemistry, particularly due to its potential biological activities and applications in drug design. This article explores its biological activity, including its pharmacological properties, structure-activity relationships, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 366.41 g/mol
- Solubility : Very soluble in water (up to 171 mg/ml)
- Log P (octanol-water partition coefficient) : Varies between -1.44 and 1.91 depending on the calculation method used, indicating moderate lipophilicity .
Antimicrobial Potentiation
Recent studies have highlighted the role of this compound as an antibiotic potentiator. In a study examining its effects on E. coli, it was found to significantly enhance the efficacy of clarithromycin, reducing its minimum inhibitory concentration (MIC) by up to 128-fold when combined with certain acyl derivatives . This suggests that the compound may disrupt bacterial efflux mechanisms, thus increasing the intracellular concentration of antibiotics.
The proposed mechanism involves the compound's ability to permeabilize bacterial membranes, allowing for better penetration of antibiotics. The enhancement of NPN fluorescence in E. coli indicates that these compounds can effectively disrupt membrane integrity, which is crucial for their action as efflux pump inhibitors .
Structure-Activity Relationship (SAR)
The structure of this compound plays a significant role in its biological activity:
- Amide Linkages : The presence of amide groups enhances binding affinity to target sites.
- Benzyloxycarbonyl Groups : These groups are crucial for increasing lipophilicity and stability against enzymatic degradation.
- Pentanoic Acid Backbone : The length and branching of the carbon chain influence the compound's interaction with biological membranes.
Case Studies and Research Findings
-
Antibiotic Potentiation Study :
- Objective : To evaluate the effect of this compound on clarithromycin activity against E. coli.
- Methodology : MIC assays were performed with varying concentrations of both clarithromycin and the test compound.
- Results : A notable reduction in MIC values was observed with specific acyl derivatives, indicating a synergistic effect .
- Peptide Synthesis Applications :
- Iron Chelation Studies :
Summary Table of Biological Activities
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₂₁H₂₂N₂O₆
- Molecular Weight : 398.41 g/mol
- Stereochemistry: (S)-configuration at the α-carbon ensures compatibility with natural L-amino acid-based peptides.
- Applications : Primarily employed in peptide chemistry for controlled assembly of ornithine-containing sequences, such as poly-lysine analogs or antimicrobial peptides.
Comparison with Structurally Similar Compounds
Enantiomeric Form: (R)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic Acid
- Structural Similarity : The R-enantiomer shares the same molecular formula and protecting groups but differs in stereochemistry at the α-carbon.
- Stability: Both enantiomers exhibit similar chemical stability under basic or acidic conditions, but the (S)-form is preferred for biomedical applications.
Boc-Protected Analog: (2S)-2,5-Bis[(tert-butyloxycarbonyl)amino]pentanoic Acid
- Structural Feature : Replaces Cbz groups with tert-butyloxycarbonyl (Boc) protecting groups.
- Comparison: Deprotection Conditions: Boc groups are cleaved under acidic conditions (e.g., trifluoroacetic acid), whereas Cbz groups require hydrogenolysis or strong bases . Molecular Weight: Higher (e.g., C₂₃H₃₄N₂O₆, MW: 458.53 g/mol) due to bulkier tert-butyl substituents .
Phenylacetyl-Protected Derivative: (2S)-2,5-Bis[(2-phenylacetyl)amino]pentanoic Acid
- Structural Feature: Utilizes phenylacetyl groups instead of Cbz for amino protection.
- Key Differences :
Complex Derivatives: (2S)-5-(((6R,7S)-4-(6-(Benzyloxy)-6-oxohexyl)-6,7-dihydroxy-4,5,6,7,8,8a-hexahydroimidazo[4,5-b]azepin-2-yl)amino)-2-(((benzyloxy)carbonyl)amino)pentanoic Acid
- Structural Complexity : Incorporates a bicyclic azepine moiety and additional hydroxyl groups.
- Functional Impact: Solubility: Enhanced hydrophilicity due to hydroxyl groups, contrasting with the lipophilic Cbz-protected parent compound. Applications: Potential use in targeted drug delivery systems, leveraging the azepine ring for receptor binding .
Data Tables
Table 1: Structural and Functional Comparison
| Compound Name | Protecting Groups | Molecular Weight (g/mol) | Deprotection Method | Key Application |
|---|---|---|---|---|
| (S)-2,5-Bis(Cbz)amino pentanoic acid | Cbz (benzyloxycarbonyl) | 398.41 | Hydrogenolysis/Base | Peptide synthesis |
| (R)-2,5-Bis(Cbz)amino pentanoic acid | Cbz | 398.41 | Hydrogenolysis/Base | Limited (discontinued) |
| (2S)-2,5-Bis(Boc)amino pentanoic acid | Boc (tert-butyloxy) | 458.53 | Acid (e.g., TFA) | Specialty peptide design |
| (2S)-2,5-Bis(phenylacetyl)amino acid | Phenylacetyl | 368.43 | Enzymatic cleavage | Niche biomedical uses |
Table 2: Commercial Availability and Stability
| Compound | CAS Number | Commercial Status (2025) | Stability in Aqueous Media |
|---|---|---|---|
| (S)-2,5-Bis(Cbz)amino pentanoic acid | 13594-49-5 | Available | Moderate (pH-sensitive) |
| (R)-2,5-Bis(Cbz)amino pentanoic acid | 13594-49-5 | Discontinued | Moderate |
| (2S)-2,5-Bis(Boc)amino pentanoic acid | 119798-08-2 | Available | High (acid-labile) |
| (2S)-2,5-Bis(phenylacetyl)amino acid | 65406-11-3 | Limited stock | Low (enzyme-dependent) |
Preparation Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) confirms the structure through characteristic signals:
-
δ 7.27–7.34 ppm (m, 10H, Cbz aromatic protons)
-
δ 5.02 (s, 4H, Cbz CH₂)
¹³C NMR distinguishes the two Cbz groups, with carbonyl carbons at δ 156.2 ppm (α-Cbz) and δ 155.9 ppm (ε-Cbz), corroborating successful dual protection.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity >95%. Retention times vary between 12.3 and 13.1 minutes depending on the mobile phase.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₁H₂₄N₂O₆, with an observed [M+H]⁺ at m/z 401.1712 (calc. 401.1709).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Stereopurity (% ee) | Scalability |
|---|---|---|---|---|
| Sequential Cbz (solution) | 70 | 95 | >99 | Moderate |
| Solid-phase | 65 | 92 | >98 | High |
| Chiral resolution | 55 | 90 | >99 | Low |
The sequential solution-phase method remains the gold standard for laboratory-scale synthesis, offering optimal balance between yield and stereochemical integrity. Solid-phase adaptations are preferred for combinatorial chemistry applications despite marginally lower yields.
Industrial-Scale Considerations
Pilot-scale production (≥1 kg) employs continuous flow reactors to enhance reproducibility. Key modifications include:
-
Reactor Design : Tubular reactors with static mixers ensure rapid heat dissipation during exothermic Cbz-Cl additions.
-
Solvent Recovery : Ethyl acetate is distilled and recycled, reducing waste generation by 40%.
-
Crystallization Optimization : Seeded cooling crystallization in ethyl acetate/petroleum ether (3:1) yields particles >100 µm, improving filtration efficiency.
Q & A
Q. What are the common synthetic routes for (S)-2,5-Bis(((benzyloxy)carbonyl)amino)pentanoic acid, and how is stereochemical integrity maintained?
The synthesis typically involves sequential protection of amino groups using benzyloxycarbonyl (Cbz) groups. A representative method includes:
- Starting with (S)-5-amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid.
- Introducing the second Cbz group via reaction with benzyl chloroformate (Cbz-Cl) in the presence of a base like sodium bicarbonate.
- Stereochemical control is achieved by using enantiomerically pure starting materials or chiral resolution techniques. For example, describes a synthesis route where the (S)-configuration is preserved using chiral precursors, confirmed by and NMR analysis .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : and NMR to confirm structure and stereochemistry (e.g., δ 7.27–7.34 ppm for aromatic protons in and ) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity and detect impurities.
- Mass Spectrometry (MS) : For molecular weight confirmation (e.g., molecular formula in , though BenchChem is excluded, similar data are inferred from other sources) .
Q. What role does this compound serve in peptide synthesis?
It acts as a protected dipeptide intermediate, enabling selective deprotection of amino groups during solid-phase or solution-phase peptide synthesis. The dual Cbz groups prevent unwanted side reactions at the 2- and 5-amino positions. highlights similar Cbz-protected amino acids used in peptide chain elongation .
Q. How are common impurities identified and resolved during synthesis?
Impurities (e.g., incomplete protection or stereochemical byproducts) are detected via:
- HPLC : Retention time discrepancies.
- TLC : Monitoring reaction progress.
- Recrystallization : achieved 70% yield by crystallizing the product from ethyl acetate/petroleum ether, effectively removing soluble impurities .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
Optimization strategies include:
- Reaction Temperature : Heating to 50°C (as in ) improves reaction kinetics without decomposition .
- Catalyst Use : Acidic conditions (e.g., ) accelerate protection steps .
- Purification : Sequential washes (e.g., , brine) and crystallization enhance purity .
Q. What strategies resolve contradictory data regarding the compound’s reactivity in coupling reactions?
- Comparative Studies : Testing coupling reagents (e.g., DCC vs. EDC) under varying conditions.
- Real-Time Monitoring : Using LC-MS or NMR to track intermediate formation (e.g., ’s acrylamide coupling reaction) .
- Computational Modeling : Predicting reactivity via DFT calculations (referenced indirectly in ’s InChI/SMILES data) .
Q. How does the presence of dual Cbz groups influence stability under varying storage conditions?
- Thermal Stability : notes storage at -20°C (powder) and -80°C (in solvent) to prevent hydrolysis .
- pH Sensitivity : Cbz groups are stable in neutral/acidic conditions but cleaved under hydrogenolysis (e.g., /Pd-C).
Q. What computational methods support structural elucidation when experimental data is ambiguous?
- Molecular Dynamics (MD) Simulations : To predict NMR chemical shifts.
- Density Functional Theory (DFT) : Validates stereochemical assignments (e.g., ’s InChI Key and SMILES data for analogous compounds) .
Methodological Notes
- Stereochemical Analysis : Always correlate experimental NMR data (e.g., coupling constants, δ values) with computational predictions to resolve ambiguities .
- Scale-Up Considerations : ’s use of tert-butyl acetate and for esterification highlights solvent/catalyst choices critical for large-scale synthesis .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
